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Cat. No.: B1197827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Stereochemistry of Octadecane-
2,3-diol
Octadecane-2,3-diol is a long-chain vicinal diol with the molecular formula C₁₈H₃₈O₂. Its

structure contains two adjacent chiral centers at carbons 2 and 3. The presence of these two

stereocenters gives rise to multiple stereoisomers. Understanding the spatial arrangement of

the hydroxyl groups is critical as different stereoisomers can exhibit distinct biological activities

and physicochemical properties, a key consideration in drug development and biomedical

research.

According to the 2ⁿ rule, where 'n' is the number of chiral centers, a molecule with two chiral

centers can have a maximum of 2² = 4 stereoisomers. For octadecane-2,3-diol, these are:

(2R,3R)-octadecane-2,3-diol

(2S,3S)-octadecane-2,3-diol

(2R,3S)-octadecane-2,3-diol

(2S,3R)-octadecane-2,3-diol
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These stereoisomers exist as two pairs of enantiomers and a meso compound. Specifically,

(2R,3R) and (2S,3S) are enantiomers of each other. The (2R,3S) and (2S,3R) forms are

identical and constitute a single meso compound, which is achiral overall due to an internal

plane of symmetry. Therefore, octadecane-2,3-diol has a total of three distinct stereoisomers:

one pair of enantiomers and one meso diastereomer.

The relationships between these stereoisomers can be visualized as follows:

Enantiomeric Pair

Meso Compound

(2R,3R)-octadecane-2,3-diol
(2S,3S)-octadecane-2,3-diol

Enantiomers
(Non-superimposable mirror images)

(2R,3S)-octadecane-2,3-diol
(achiral)

Diastereomers

Diastereomers

Click to download full resolution via product page

Caption: Stereoisomeric relationships of Octadecane-2,3-diol.

Physicochemical Properties of Octadecane-2,3-diol
Stereoisomers
Direct experimental data for the specific stereoisomers of octadecane-2,3-diol is not readily

available in the literature. However, by analogy with shorter-chain vicinal diols, we can infer

their expected properties. Enantiomers, such as the (2R,3R) and (2S,3S) pair, will have

identical physical properties (e.g., melting point, boiling point, solubility) with the exception of

their interaction with plane-polarized light. The meso form, being a diastereomer of the

enantiomeric pair, will have distinct physical properties.

For illustrative purposes, the table below presents data for a shorter, well-characterized vicinal

diol, (2R,3R)-(-)-2,3-butanediol, to highlight the type of data relevant for stereoisomer

characterization.
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Property
(2R,3R)-(-)-2,3-
Butanediol

(2S,3S)-(+)-2,3-
Butanediol
(Expected)

meso-2,3-
Butanediol

Molecular Formula C₄H₁₀O₂ C₄H₁₀O₂ C₄H₁₀O₂

Molecular Weight 90.12 g/mol 90.12 g/mol 90.12 g/mol

Boiling Point 183-184 °C 183-184 °C 185-187 °C

Density (25 °C) 0.987 g/mL 0.987 g/mL 1.002 g/mL

Optical Rotation

[α]²³/D
-13.2° (neat) +13.2° (neat) 0°

Note: Data for (2S,3S)-(+)-2,3-butanediol is inferred based on the properties of its enantiomer.

Experimental Protocols for Stereoselective
Synthesis
The stereoselective synthesis of vicinal diols is a well-established field in organic chemistry.

The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the

enantioselective synthesis of diols from alkenes. This method allows for the predictable

synthesis of specific stereoisomers by selecting the appropriate chiral ligand.

Synthesis of (2R,3R)- and (2S,3S)-octadecane-2,3-diol
via Asymmetric Dihydroxylation of (E)-1-Octadecene
This protocol describes a general procedure based on the Sharpless Asymmetric

Dihydroxylation.

Workflow for Asymmetric Dihydroxylation:
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Start: (E)-1-Octadecene

AD-mix-α or AD-mix-β
t-BuOH/H₂O, 0°C

Asymmetric Dihydroxylation

Quench with Na₂SO₃

Extraction

Column Chromatography

(2S,3S)-octadecane-2,3-diol

Using AD-mix-α

(2R,3R)-octadecane-2,3-diol

Using AD-mix-β

Click to download full resolution via product page

Caption: General workflow for the synthesis of octadecane-2,3-diol enantiomers.

Materials:

(E)-1-Octadecene

AD-mix-α or AD-mix-β

tert-Butanol (t-BuOH)

Water

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1197827?utm_src=pdf-body-img
https://www.benchchem.com/product/b1197827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium sulfite (Na₂SO₃)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and ethyl acetate for elution

Procedure:

Reaction Setup: A mixture of t-BuOH and water (1:1, v/v) is prepared and cooled to 0 °C in

an ice bath.

Addition of Reagents: To the cooled solvent, add AD-mix-α (for the (2S,3S)-diol) or AD-mix-β

(for the (2R,3R)-diol) followed by (E)-1-octadecene.

Reaction: The reaction mixture is stirred vigorously at 0 °C. The progress of the reaction is

monitored by thin-layer chromatography (TLC).

Quenching: Upon completion, the reaction is quenched by the addition of solid sodium sulfite

and stirred for one hour.

Extraction: The mixture is allowed to warm to room temperature, and ethyl acetate is added.

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

Washing and Drying: The combined organic layers are washed with brine, dried over

anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel using

a gradient of hexanes and ethyl acetate as the eluent to yield the pure diol.

Characterization: The final product is characterized by NMR spectroscopy, mass

spectrometry, and its optical rotation is measured using a polarimeter to confirm its

enantiomeric purity.
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Synthesis of meso-(2R,3S)-octadecane-2,3-diol
The meso diol can be synthesized from (Z)-1-octadecene using a similar dihydroxylation

procedure, but without the need for a chiral catalyst.

Materials:

(Z)-1-Octadecene

Osmium tetroxide (OsO₄, catalytic amount)

N-methylmorpholine N-oxide (NMO) as a co-oxidant

Acetone/Water solvent mixture

Sodium bisulfite (NaHSO₃)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel

Procedure:

Reaction Setup: (Z)-1-octadecene is dissolved in a mixture of acetone and water.

Addition of Reagents: NMO is added, followed by a catalytic amount of OsO₄ (typically as a

solution in toluene).

Reaction: The mixture is stirred at room temperature until TLC analysis indicates the

complete consumption of the starting alkene.

Quenching: The reaction is quenched by the addition of aqueous sodium bisulfite.

Extraction and Purification: The product is extracted with ethyl acetate, washed with brine,

dried over anhydrous Na₂SO₄, and purified by column chromatography to yield the meso-
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diol.

Data Presentation and Analysis
As specific experimental data for octadecane-2,3-diol stereoisomers is sparse, this section

provides a template for the data that should be collected and organized for their

characterization.

Table for Physicochemical Data of Octadecane-2,3-diol Stereoisomers:

Property (2R,3R)-isomer (2S,3S)-isomer meso-isomer

Appearance

Melting Point (°C)

Optical Rotation [α]D

(c, solvent)
0

¹H NMR (CDCl₃, δ

ppm)

¹³C NMR (CDCl₃, δ

ppm)

High-Resolution Mass

Spec (m/z)

Conclusion
The stereochemistry of octadecane-2,3-diol is defined by its two chiral centers, resulting in

one pair of enantiomers and a meso diastereomer. The synthesis of these individual

stereoisomers can be achieved with high stereoselectivity using established methods such as

the Sharpless Asymmetric Dihydroxylation. For professionals in drug development and

chemical research, the ability to synthesize and characterize these distinct stereoisomers is

crucial for elucidating their structure-activity relationships and for the development of new

therapeutic agents. The protocols and data structures provided in this guide offer a framework

for the systematic investigation of the stereochemistry of octadecane-2,3-diol and other long-

chain vicinal diols.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Stereochemistry of
Octadecane-2,3-diol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1197827#stereochemistry-of-octadecane-2-3-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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